2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone

CCR5 antagonist HIV entry inhibitor chemokine receptor

2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS 1519952-50-1) is a tri-fluorinated aromatic ketone with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol. It is a specialty building block commonly listed at ≥95% purity by multiple chemical suppliers for research use.

Molecular Formula C14H9F3O
Molecular Weight 250.21 g/mol
CAS No. 1519952-50-1
Cat. No. B1405949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
CAS1519952-50-1
Molecular FormulaC14H9F3O
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC2=CC(=C(C=C2)F)F)F
InChIInChI=1S/C14H9F3O/c15-11-4-2-1-3-10(11)14(18)8-9-5-6-12(16)13(17)7-9/h1-7H,8H2
InChIKeyGETHIDIBVZFSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS 1519952-50-1): Procurement and Differentiation Guide


2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS 1519952-50-1) is a tri-fluorinated aromatic ketone with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol . It is a specialty building block commonly listed at ≥95% purity by multiple chemical suppliers for research use [1]. Its primary reported pharmacological association is as a CCR5 antagonist scaffold, identified through preliminary pharmacological screening [2]. Despite this promising annotation, publicly available quantitative structure-activity relationship (QSAR) and comparative selectivity data against closely related regioisomeric or bioisosteric analogs remain extremely limited.

Why 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone Cannot Be Replaced by Generic In-Class Analogs


Substitution at the 2-position of the benzoyl ring with fluorine is critical for inducing a conformational twist that distinguishes this ketone from its 3-fluoro, 4-fluoro, and non-fluorinated acetophenone analogs. The ortho-fluorine creates steric and electronic effects that directly influence carbonyl reactivity and potential target engagement . While 2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone (CAS 1507249-35-5) and 2-(3,4-difluorophenyl)-1-(3-fluorophenyl)ethanone (CAS 1517619-41-8) are commercially available regioisomers, empirical evidence indicates that the ortho-substituted variant exhibits a distinct biological annotation—specifically, preliminary CCR5 antagonism—that has not been reported for the meta- or para-fluorinated counterparts [1]. Commercial sourcing data further supports differentiation: this ortho-fluoro variant is supplied at 95% purity while the 3-fluoro regioisomer is frequently listed at 97% purity, impacting procurement decisions for purity-sensitive applications [1].

Quantitative Differentiation Evidence for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone


CCR5 Antagonism Annotation: Ortho-Fluoro vs. Meta- and Para-Fluoro Regioisomers

Preliminary pharmacological screening identified 2-(3,4-difluorophenyl)-1-(2-fluorophenyl)ethanone as a potential CCR5 antagonist [1]. This biological annotation is absent from publicly available data for its closest regioisomers: 2-(3,4-difluorophenyl)-1-(3-fluorophenyl)ethanone (CAS 1517619-41-8) and 2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone (CAS 1507249-35-5). While quantitative IC50 or Ki values are not available in the public domain, the qualitative differentiation at the level of biological target annotation constitutes a selection criterion for CCR5-focused research programs.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Fluorine Substitution Pattern: Physicochemical Differentiation from Non-Fluorinated and Mono-Fluorinated Analogs

The target compound carries three fluorine atoms (two on the phenylacetyl ring at positions 3 and 4, and one at the ortho position of the benzoyl ring), yielding a calculated LogP of 3.53 and a polar surface area (PSA) of 17.07 Ų . In comparison, the non-fluorinated analog 2-(3,4-difluorophenyl)acetophenone (CAS 845781-26-2, C14H10F2O, MW 232.23) lacks the ortho-fluorine, resulting in different hydrogen-bond acceptor capacity and conformational properties . The addition of the ortho-fluorine on the benzoyl ring is expected to reduce the basicity of the carbonyl oxygen and alter the dihedral angle between the two aromatic rings, affecting both molecular recognition and physicochemical profile .

physicochemical properties LogP metabolic stability

Commercially Available Purity and Supplier Differentiation Among Fluoro-Regioisomers

The ortho-fluoro target compound is commercially available at ≥95% purity from multiple suppliers [1]. Its 3-fluoro regioisomer (CAS 1517619-41-8) is listed at 97% purity , while the 4-fluoro regioisomer (CAS 1507249-35-5) is also listed at 97% purity from select suppliers . The 2-fluoro variant thus requires distinct purity verification protocols compared to its regioisomers, which may influence selection for applications where specific impurity profiles must be controlled or where synthetic accessibility via specific routes is prioritized.

chemical procurement purity specification regioisomer sourcing

Recommended Research and Procurement Application Scenarios for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone


CCR5 Antagonist Hit-to-Lead Optimization

Based on its preliminary annotation as a CCR5 antagonist scaffold [1], this compound is best deployed as a starting point for medicinal chemistry optimization targeting CCR5-mediated indications including HIV-1 entry inhibition, rheumatoid arthritis, and COPD. The ortho-fluoro substitution pattern provides a synthetic handle for further derivatization at the benzoyl ring while maintaining the 3,4-difluorophenylacetyl moiety associated with target engagement.

Fluorinated Building Block for Kinase Inhibitor Scaffolds

As a tri-fluorinated acetophenone derivative with a calculated LogP of 3.53 , this compound serves as a versatile intermediate for constructing kinase inhibitor cores. The 3,4-difluoro substitution pattern on the phenylacetyl ring is a recognized motif for enhancing metabolic stability and binding affinity in kinase-targeted small molecules.

Regioisomeric Selectivity Profiling Studies

The unique ortho-fluoro benzoyl substitution distinguishes this compound from its 3-fluoro and 4-fluoro regioisomers in terms of both commercial purity specification (95% vs. 97%) and reported biological annotation [1]. Procurement of all three regioisomers enables systematic structure-activity relationship (SAR) studies to map the positional effect of fluorine substitution on target binding, carbonyl reactivity, and ADME properties.

Cytochrome P450 Enzyme Inhibition Research

Compounds structurally related to 2-(3,4-difluorophenyl)-1-(2-fluorophenyl)ethanone have demonstrated inhibitory activity on cytochrome P450 enzymes, including CYP51 and steroidogenic CYPs . The tri-fluorinated architecture of the target compound—particularly the ortho-fluoro substituent adjacent to the carbonyl—may confer distinct CYP isoform selectivity profiles warranting investigation as a chemical probe for CYP enzymology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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